cyclopropylmethyl (2S)-2-amino-3-methylbutanoate

Description

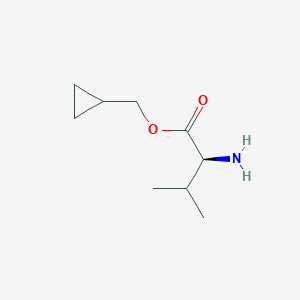

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6(2)8(10)9(11)12-5-7-3-4-7/h6-8H,3-5,10H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQGRQGPILOAQR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate

An In-Depth Technical Guide to Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate: Structure, Synthesis, and Applications

Abstract

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a chiral ester of the amino acid L-valine, recognized for its utility as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, combining a stereospecific amino acid core with the strained cyclopropylmethyl moiety, offers distinct advantages for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of its chemical structure, stereochemical significance, synthetic pathways, and analytical characterization. Furthermore, it explores its current and potential applications in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a non-proteinogenic amino acid ester. Its core identity is defined by the specific arrangement of its functional groups and its stereochemistry, which originates from the natural amino acid L-valine.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclopropylmethyl (2S)-2-amino-3-methylbutanoate | [1] |

| CAS Number | 1234492-02-4 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| Appearance | Typically supplied as a liquid or oil | N/A |

| Purity | ≥95% (for research-grade material) |[1] |

Structural Representation

The molecule's structure is characterized by a central chiral carbon (alpha-carbon) derived from L-valine, an isopropyl side chain, a primary amine, and an ester linkage to a cyclopropylmethyl group.

Caption: 2D chemical structure of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate.

Stereochemistry and Structural Significance

The functionality of this molecule in a biological context is intrinsically linked to its three-dimensional structure.

-

(2S)-Stereocenter: The "(2S)" designation specifies the absolute configuration at the alpha-carbon, which is inherited from its parent amino acid, L-valine. This chirality is critical for molecular recognition, as biological targets like enzymes and receptors are themselves chiral. Using the enantiomerically pure (2S) form ensures specific and predictable interactions with the target, which is a cornerstone of rational drug design.

-

Cyclopropylmethyl Ester: The cyclopropane ring is a unique bioisostere. Its high ring strain and specific electronic properties distinguish it from other alkyl groups.[3] Incorporating a cyclopropyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its rigid structure can lock the ester in a preferred conformation, potentially improving binding affinity to a biological target by reducing the entropic penalty of binding.[4]

Caption: Logical relationship between structural features and their impact in drug design.

Synthesis and Derivatization

As a building block, cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is typically synthesized through the esterification of a protected L-valine derivative with cyclopropanemethanol. This approach preserves the crucial stereochemistry of the starting material.

General Synthetic Workflow

The synthesis is designed to be robust and scalable, with protection/deprotection steps chosen to be high-yielding and compatible with the molecule's functional groups.

Caption: A representative workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Esterification

This protocol describes the synthesis starting from commercially available N-Boc-L-valine.

-

Reaction Setup:

-

To a solution of N-Boc-L-valine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert nitrogen atmosphere, add cyclopropanemethanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality: Anhydrous DCM is used as the solvent because the coupling reagents are sensitive to moisture. The inert atmosphere prevents side reactions. DMAP serves as a catalyst to accelerate the esterification.

-

-

Coupling:

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Causality: The reaction is cooled to 0 °C to control the exothermic reaction and minimize side product formation. DCC is the coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

-

Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality: The aqueous washes remove unreacted starting materials, coupling reagents, and the catalyst. The DCU byproduct is insoluble in DCM and is easily removed by filtration.

-

-

Deprotection:

-

Dissolve the purified, protected intermediate in DCM (approx. 0.5 M).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the final product, typically as a TFA salt.

-

Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group, liberating the primary amine.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Result |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to cyclopropyl protons (~0.2-0.6 ppm), isopropyl protons (~0.9-1.0 ppm and ~2.1-2.2 ppm), alpha-proton (~3.5-3.6 ppm), and methylene protons of the ester (~3.9-4.0 ppm). |

| ¹³C NMR (100 MHz, CDCl₃) | Resonances for cyclopropyl carbons (~3-11 ppm), isopropyl carbons (~17-19 and ~30 ppm), alpha-carbon (~58-60 ppm), and carbonyl carbon (~173-175 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 172.13. |

| FTIR (ATR) | Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C=O stretching of the ester (~1730-1740 cm⁻¹). |

Protocol: Purity Assessment by GC-MS

Due to the polarity of the free amine, derivatization is often required for GC analysis.

Caption: Standard workflow for purity analysis of amino acid esters by GC-MS.

-

Derivatization:

-

Dissolve a precise amount of the sample (~1 mg) in ethyl acetate.

-

Add pentafluoropropionic anhydride (PFPA) and heat at 65 °C for 30 minutes.

-

Causality: The amine is acylated with PFPA to form a less polar, more volatile derivative suitable for gas chromatography.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to separate the components.

-

Acquire mass spectra using Electron Ionization (EI).

-

Causality: The GC separates the derivatized product from any impurities based on their boiling points and interactions with the column's stationary phase. The MS acts as a detector and confirms the identity of the eluting peaks by their mass-to-charge ratio.

-

-

Data Analysis:

-

Integrate the peak area of the derivatized product in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Applications in Research and Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a valuable scaffold for building more complex molecules.[1]

-

Peptidomimetics and Protease Inhibitors: The L-valine core makes it an ideal starting point for synthesizing peptidomimetics. The cyclopropylmethyl group can provide steric hindrance or specific hydrophobic interactions within an enzyme's active site, making it a useful component in the design of protease inhibitors.[1]

-

Modulation of Physicochemical Properties: It can be incorporated into larger molecules to fine-tune properties such as metabolic stability and membrane permeability.[1] The lipophilic character of the cyclopropylmethyl ester can enhance a drug's ability to cross cellular membranes.

-

Scaffold for Diverse Libraries: The primary amine serves as a handle for a wide range of chemical transformations (e.g., amidation, reductive amination), allowing for the rapid generation of libraries of related compounds for screening against various biological targets. The general utility of cyclopropane-containing scaffolds has been demonstrated in approved drugs targeting kinases, viruses, and bacteria.[4]

Safety and Handling

Proper handling is critical due to the compound's hazardous nature.

-

Hazard Classification: Classified with the GHS Signal Word "Danger" and carries the Hazard Statement H314, indicating that it causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a high-value chemical entity for drug discovery professionals. Its well-defined stereochemistry, coupled with the unique properties of the cyclopropylmethyl group, provides a powerful tool for constructing novel molecular architectures. A thorough understanding of its synthesis, characterization, and chemical reactivity, as outlined in this guide, enables researchers to effectively leverage this building block in the rational design of next-generation therapeutics.

References

-

Mycocentral, "2-amino-3-cyclopropylbutanoic acid - Mycotoxin Database", [Link]

-

Chemsrc, "CAS#:2228129-36-8 | Methyl 2-amino-3-cyclopropyl-3-methylbutanoate", [Link]

-

PubChem, "Cyclopropyl 2-methylbutanoate | C8H14O2 | CID 57052348", [Link]

-

PubMed, "Total synthesis and determination of the stereochemistry of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo", [Link]

-

Dana Bioscience, "Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate 50mg", [Link]

-

Future Medicinal Chemistry, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates", [Link]

-

ResearchGate, "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF", [Link]

- Google Patents, "US6118032A - Process for the production of cyclopropylmethyl halides",

-

Semantic Scholar, "Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino", [Link]

-

MDPI, "The Magic Methyl and Its Tricks in Drug Discovery and Development", [Link]

-

Organic Syntheses, "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID", [Link]

-

OUCI, "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts", [Link]

-

ResearchGate, "Synthesis of Amino Acids of Cyclopropylglycine Series", [Link]

Sources

- 1. Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate|CAS 1234492-02-4 [benchchem.com]

- 2. CAS#:2228129-36-8 | Methyl 2-amino-3-cyclopropyl-3-methylbutanoate | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to the Physicochemical Properties of L-valine cyclopropylmethyl ester: A Handbook for Drug Development Professionals

Abstract

L-valine cyclopropylmethyl ester is a molecule of increasing interest within medicinal chemistry, primarily recognized as a crucial structural motif and synthetic intermediate. As with any compound destined for pharmaceutical development, a comprehensive understanding of its physicochemical properties is not merely academic—it is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth analysis of the key physicochemical parameters of L-valine cyclopropylmethyl ester. We move beyond a simple tabulation of data, offering detailed, field-tested experimental protocols for the determination of solubility, pKa, and lipophilicity. Each section is designed to provide not only the "what" but also the "why," explaining the causal relationships between these properties and their profound implications for drug design, formulation, and ultimate clinical success. This document is intended to serve as a practical, authoritative resource for researchers, chemists, and drug development professionals.

Chemical Identity and Structural Characteristics

A precise understanding of a compound's identity is the unambiguous starting point for all subsequent analysis. L-valine cyclopropylmethyl ester is an ester derivative of the essential amino acid L-valine.

-

IUPAC Name: cyclopropylmethyl (2S)-2-amino-3-methylbutanoate

-

Molecular Formula: C9H17NO2

-

Molecular Weight: 171.24 g/mol

-

CAS Number: While a specific CAS number for this exact ester is not readily found in major databases, it is structurally related to other L-valine esters used as prodrugs or synthetic intermediates.[1][2] For the purpose of this guide, properties will be discussed based on its constituent functional groups and validated analytical principles.

The structure features a primary amine, an isopropyl group characteristic of valine, and a cyclopropylmethyl ester moiety. These groups dictate the molecule's polarity, hydrogen bonding capacity, and susceptibility to hydrolysis.

Caption: Chemical structure of L-valine cyclopropylmethyl ester.

Core Physicochemical Properties: A Summary

The following table summarizes the predicted and expected physicochemical properties of L-valine cyclopropylmethyl ester. These values are foundational for anticipating the molecule's behavior in various environments.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Weight | 171.24 g/mol | Influences diffusion and permeability; falls well within the range for good oral bioavailability. |

| pKa | ~7.5 - 8.5 (Amine) | Governs ionization state at physiological pH, impacting solubility, absorption, and receptor binding. |

| LogP | 1.0 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Moderately Soluble | Crucial for dissolution and absorption; may require formulation strategies if solubility is limiting. |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH. For L-valine cyclopropylmethyl ester, the primary amine is the key ionizable group. Understanding its pKa is critical because the ionization state affects solubility, membrane transport, and interaction with biological targets.[3]

Expert Insight: Why Potentiometric Titration?

While computational methods provide estimates, experimental determination is the gold standard. Potentiometric titration is a robust and precise method for determining pKa.[4][5] It measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for the direct observation of the inflection point where the species is 50% ionized, which corresponds to the pKa.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a self-validating system for accurate pKa measurement.[3][6]

Instrumentation & Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas source

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

pH 4, 7, and 10 standard buffers for calibration

Step-by-Step Methodology:

-

Calibration: Calibrate the pH meter using the standard aqueous buffers at pH 4, 7, and 10.[3]

-

Sample Preparation: Accurately weigh and dissolve L-valine cyclopropylmethyl ester in a solution of 0.15 M KCl to a final concentration of approximately 1 mM.

-

Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes to remove dissolved CO2, which can interfere with the titration of basic compounds.[3][6]

-

Titration (Base):

-

Place the vessel on the magnetic stirrer and immerse the pH electrode.

-

Begin stirring and allow the initial pH to stabilize.

-

Titrate the solution with standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH reading after each addition, ensuring the reading is stable before proceeding.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH at the half-equivalence point, where exactly half of the amine has been protonated.[6]

-

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a critical parameter that influences bioavailability.[7] The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[8][9]

Expert Insight: Kinetic vs. Thermodynamic Solubility

It's important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium state and is essential for lead optimization and formulation development.[10]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol ensures the system reaches true equilibrium for an accurate measurement.[8][11]

Instrumentation & Reagents:

-

Orbital shaker with temperature control (e.g., 25°C and 37°C)

-

Glass vials with screw caps

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

HPLC with UV or MS detector for quantification

-

Relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions)[7]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid L-valine cyclopropylmethyl ester to a vial containing a known volume of the desired aqueous buffer.[8] The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[7] Allow the suspension to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached.[7][10]

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration through a 0.22 µm filter.[9] This step is critical to avoid analyzing undissolved particles.

-

Quantification:

-

Prepare a standard calibration curve of the compound in the same buffer.

-

Accurately dilute the saturated supernatant and analyze its concentration using a validated HPLC method.

-

The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

-

Caption: Workflow for LogD determination by the shake-flask method.

Implications for Drug Development & Conclusion

The physicochemical profile of L-valine cyclopropylmethyl ester—characterized by a basic pKa, moderate lipophilicity, and likely moderate aqueous solubility—positions it as a promising scaffold or intermediate in drug discovery. The primary amine offers a handle for salt formation, a common strategy to improve solubility and stability. Its LogP value suggests a favorable balance for crossing biological membranes, a critical aspect for oral bioavailability. [12] However, the ester linkage introduces a potential liability for hydrolysis, either chemically or enzymatically by esterases in the body. [12]This can be a deliberate design feature in prodrugs to release an active parent molecule, or it can be an unintended route of degradation. [1][12]Stability studies in plasma and at various pH values are therefore a mandatory next step in its characterization.

References

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link]

-

DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Available at: [Link]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Available at: [Link]

-

PMC. "Development of Methods for the Determination of pKa Values". Available at: [Link]

-

ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at: [Link]

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at: [Link]

-

protocols.io. "LogP / LogD shake-flask method". Available at: [Link]

-

LookChem. "Cas 4070-48-8,L-VALINE METHYL ESTER". Available at: [Link]

-

Encyclopedia.pub. "Methods for Determination of Lipophilicity". Available at: [Link]

-

Cheméo. "L-Valine, methyl ester". Available at: [Link]

-

European Journal of Chemistry. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa". Available at: [Link]

-

SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". Available at: [Link]

-

Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS". Available at: [Link]

-

ResearchGate. "Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts". Available at: [Link]

-

PMC. "L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug". Available at: [Link]

-

Chemsrc. "L-VALINE METHYL ESTER | CAS#:4070-48-8". Available at: [Link]

-

Springer. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases". Available at: [Link]

-

PubMed. "L-valine ester of cyclopropavir: a new antiviral prodrug". Available at: [Link]

-

Atom Pharma. "L-VALINE METHYL ESTER HCL ( LVMH )". Available at: [Link]

Sources

- 1. L-valine ester of cyclopropavir: a new antiviral prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atompharma.co.in [atompharma.co.in]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. scielo.br [scielo.br]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate, a chiral non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore a detailed synthetic pathway for its preparation, and discuss its strategic application as a building block in the design of novel therapeutics, particularly protease inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecular scaffold.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Design

The exploration of chemical space beyond the canonical 20 proteinogenic amino acids has become a cornerstone of modern drug discovery. Non-proteinogenic amino acids (npAAs) offer a powerful toolkit to modulate the pharmacological properties of peptide-based drug candidates. The incorporation of npAAs can enhance metabolic stability by introducing non-natural peptide bonds resistant to enzymatic degradation, improve membrane permeability, and enforce specific conformational constraints on the peptide backbone.

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate, a derivative of the natural amino acid L-valine, is a prime example of a strategically designed npAA. Its unique structural features—the stereospecific (2S) amino acid center and the cyclopropylmethyl ester—make it a valuable synthetic intermediate for creating sophisticated molecular architectures. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can introduce conformational rigidity, which is often crucial for potent and selective binding to biological targets.

Core Molecular and Physicochemical Properties

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a chiral molecule whose properties are defined by its constituent parts: the L-valine core and the cyclopropylmethyl ester group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | cyclopropylmethyl (2S)-2-amino-3-methylbutanoate | [1] |

| CAS Number | 1234492-02-4 | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Theoretical |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Theoretical |

Synthesis and Characterization: A Proposed Experimental Protocol

While a specific, dedicated synthesis of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is not extensively detailed in the literature, a robust and logical synthetic route can be devised based on standard organic chemistry principles. The following protocol outlines a likely two-step synthesis starting from commercially available N-Boc-L-valine.

Synthesis Workflow

Caption: Proposed three-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of N-Boc-L-valine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve L-valine (1 equiv.) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

-

Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise over 30 minutes while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification and Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid. The product, N-Boc-L-valine, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-Boc-cyclopropylmethyl (2S)-2-amino-3-methylbutanoate

-

Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-valine (1 equiv.), cyclopropylmethanol (1.2 equiv.), and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the protected ester.

Step 3: Synthesis of Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate (Final Product)

-

Deprotection: Dissolve the purified N-Boc-protected ester from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and TFA.

-

Final Product: The resulting residue is the trifluoroacetate salt of the desired product. For use in subsequent reactions, it can be neutralized or used as the salt.

Characterization

The structural confirmation of the final product would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets for the cyclopropyl protons, a multiplet for the methine proton of the valine side chain, a doublet for the alpha-proton, doublets for the diastereotopic methyl groups of the valine side chain, and signals for the methylene protons of the cyclopropylmethyl group.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the alpha-carbon, the carbons of the isopropyl group, and the carbons of the cyclopropylmethyl moiety.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the alkyl and cyclopropyl groups, and the C=O stretching of the ester.

-

Applications in Drug Discovery: A Case Study in Protease Inhibitor Design

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a valuable building block for the synthesis of peptidomimetics, particularly in the development of protease inhibitors. The valine side chain can interact with hydrophobic pockets in the active site of proteases, while the cyclopropylmethyl ester can be hydrolyzed to the corresponding carboxylic acid or serve as a stable surrogate for other functionalities.

Workflow for Incorporation into a Peptide Chain

Caption: General workflow for incorporating the amino acid into a peptide using SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for incorporating an N-Fmoc protected version of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6][7][8][9]

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and swell it in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid, exposing a free amine.

-

Amino Acid Coupling:

-

In a separate vessel, activate the N-Fmoc protected cyclopropylmethyl (2S)-2-amino-3-methylbutanoate (1.5 equiv.) with a coupling reagent such as HBTU (1.5 equiv.) and HOBt (1.5 equiv.) in the presence of a base like diisopropylethylamine (DIEA, 2 equiv.) in DMF.[5]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Final Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of TFA, triisopropylsilane, and water) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Safety and Handling

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is classified with the GHS Signal Word "Danger" and carries the Hazard Statement H314, indicating that it causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed handling and storage information, consult the Safety Data Sheet (SDS).

Conclusion

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique structural features provide a means to enhance the pharmacological properties of peptide-based therapeutics. While there is a need for more comprehensive public data on its experimental properties, the synthetic routes are accessible through standard methodologies. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in research and development settings.

References

- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- BenchChem. (n.d.). Cyclopropylmethyl (2S)

- Fields, G. B. (Ed.). (2007). Solid-Phase Peptide Synthesis. Humana Press.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.

- CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube.

- Biovera Research. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- University of Calgary. (n.d.). Chemical Shifts.

- LibreTexts. (2021, August 29).

- Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Knockhardy Publishing. (n.d.). Spectrometry.

- Dana Bioscience. (n.d.). Cyclopropylmethyl (2S)

- National Center for Biotechnology Information. (n.d.).

- O'Brien, Z. J., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(15), 5960–5964.

- Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311-6318.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- ChemScene. (n.d.). Methyl (2s)

- Brown, W. P. (n.d.). Mass spectrum of 2,2,3-trimethylbutane. Doc Brown's Chemistry.

- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548.

- Cheméo. (n.d.). Chemical Properties of Cyclohexane, (1-methylethylidene)- (CAS 5749-72-4).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564670, Cyclopentene, 1,2-dimethyl-4-methylene-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13412788, 2-Methyl-4-methoxyanthrachinon.

- RIFM. (2024). RIFM fragrance ingredient safety assessment, 4-isopropyl-1-methylcyclohexene, CAS registry number 29350-67-2. Food and Chemical Toxicology, 191, 114888.

- Tocris Bioscience. (n.d.). 2-Amino-4-methylpyridine.

Sources

- 1. Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate|CAS 1234492-02-4 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. knockhardy.org.uk [knockhardy.org.uk]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. youtube.com [youtube.com]

- 9. biovera.com.au [biovera.com.au]

An In-Depth Technical Guide to the Thermodynamic Stability Profile of Amino Acid Cyclopropylmethyl Esters

Introduction: The Cyclopropylmethyl Ester Moiety in Modern Drug Development

In the landscape of contemporary medicinal chemistry and peptide science, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Among the myriad of chemical motifs employed, the cyclopropyl group has garnered significant attention for its unique conformational and electronic properties. When incorporated as a cyclopropylmethyl ester of an amino acid, this functionality can impart a remarkable degree of thermodynamic stability, influencing drug release kinetics, shelf-life, and overall therapeutic efficacy.

The highly strained, three-membered ring of the cyclopropyl group exhibits bonding characteristics intermediate between pure σ and π bonds, often referred to as "bent bonds". This unique electronic structure allows the cyclopropyl group to act as a potent electron donor through hyperconjugation, a phenomenon that significantly impacts the reactivity of adjacent functional groups.[1][2] This guide provides a comprehensive technical overview of the thermodynamic stability of amino acid cyclopropylmethyl esters, offering both theoretical insights and practical, field-proven experimental protocols for their synthesis, characterization, and stability assessment. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important chemical entity.

Theoretical Underpinnings of Enhanced Stability: The Role of the Cyclopropyl Group

The enhanced stability of cyclopropylmethyl esters against hydrolysis can be attributed primarily to the electronic properties of the cyclopropyl ring. Computational studies on analogous systems, such as cyclopropanecarboxylic acid esters, have demonstrated that the cyclopropyl group provides substantial hyperconjugative stabilization to the ester linkage.[1][2] This stabilization arises from the interaction of the high-lying C-C bonding orbitals of the cyclopropane ring with the antibonding π* orbital of the carbonyl group. This interaction effectively lowers the energy of the ground state of the ester, thereby increasing the activation energy required for nucleophilic attack at the carbonyl carbon during hydrolysis.

The proposed mechanism for this stabilization is depicted below:

Caption: Hyperconjugative stabilization of the ester by the cyclopropyl group.

This electronic donation from the cyclopropyl ring reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack by nucleophiles such as water or hydroxide ions. The result is a significant decrease in the rate of both acid- and base-catalyzed hydrolysis compared to esters with non-strained alkyl groups.

Experimental Protocols for Synthesis, Characterization, and Stability Assessment

The following protocols provide a robust framework for the preparation and evaluation of amino acid cyclopropylmethyl esters. These methods are designed to be self-validating, incorporating rigorous characterization and purification steps to ensure the integrity of the final compound and the reliability of the stability data.

Part 1: Synthesis and Purification of Alanine Cyclopropylmethyl Ester Hydrochloride

This protocol details the synthesis of a representative amino acid cyclopropylmethyl ester, alanine cyclopropylmethyl ester hydrochloride, via a Fischer-Speier esterification.

Materials:

-

L-Alanine

-

Cyclopropylmethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Magnetic stirrer with heating mantle

-

Round bottom flask with reflux condenser

-

Ice bath

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried 250 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-alanine (1 equivalent) in cyclopropylmethanol (10 equivalents).

-

Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring. Causality: Thionyl chloride reacts with the alcohol to form the alkyl chloride and HCl in situ, which acts as the catalyst for the esterification. The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the product.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess cyclopropylmethanol under reduced pressure using a rotary evaporator.

-

Purification: To the resulting crude oil, add anhydrous diethyl ether to precipitate the hydrochloride salt of the amino acid ester.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield the pure alanine cyclopropylmethyl ester hydrochloride.

Part 2: Characterization of the Synthesized Ester

Thorough characterization is essential to confirm the structure and purity of the synthesized ester.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the cyclopropylmethyl group and the formation of the ester linkage. The chemical shifts and coupling constants will be characteristic of the desired product.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch (C=O) around 1730-1750 cm⁻¹ and the disappearance of the carboxylic acid O-H stretch from the starting material.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the protonated molecule, providing definitive evidence of the product's elemental composition.[4]

Part 3: Kinetic Analysis of Hydrolytic Stability

This protocol outlines a method for determining the rate of hydrolysis of the amino acid cyclopropylmethyl ester under controlled pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Synthesized amino acid cyclopropylmethyl ester hydrochloride

-

Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Constant temperature water bath or incubator

-

Autosampler vials

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the amino acid cyclopropylmethyl ester hydrochloride in deionized water at a known concentration (e.g., 10 mg/mL).

-

Reaction Initiation: For each pH to be tested, add a small aliquot of the stock solution to a pre-warmed buffer solution in a sealed vial to achieve a final concentration of approximately 1 mg/mL. Vortex briefly to ensure homogeneity.

-

Incubation: Place the reaction vials in a constant temperature bath set to the desired temperature (e.g., 37°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each reaction vial and transfer it to an HPLC autosampler vial containing a quenching solution (e.g., a small amount of strong acid like trifluoroacetic acid) to stop the hydrolysis.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. The mobile phase and gradient should be optimized to achieve baseline separation of the amino acid cyclopropylmethyl ester and its hydrolysis products (the amino acid and cyclopropylmethanol). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).[5]

-

Data Analysis: Quantify the peak area of the remaining ester at each time point. Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.[6]

Sources

- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of amino acid isotopomers using FT-ICR MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

Literature Review of Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate Derivatives: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate and its derivatives represent a class of high-value chiral building blocks in contemporary medicinal chemistry. This guide synthesizes current literature to provide an in-depth analysis of their synthesis, physicochemical properties, and diverse biological activities. The core of this analysis lies in understanding the strategic incorporation of the cyclopropane moiety, which imparts conformational rigidity and enhanced metabolic stability to parent molecules.[1] These features make cyclopropyl-containing amino acid derivatives compelling scaffolds for developing novel therapeutics against a range of targets, including viral, oncological, and neurological disorders. We will explore established and cutting-edge synthetic protocols, delve into the structure-activity relationships (SAR) that govern their efficacy, and present a forward-looking perspective on their application in next-generation drug development.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Amino Acid Scaffolds

The design of novel pharmaceutical candidates often hinges on the use of molecular scaffolds that offer a blend of structural novelty and functional advantage. Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate, a chiral ester of the amino acid L-valine, has emerged as a versatile starting point for such endeavors.[2] Its utility stems from the unique combination of a stereospecific amino acid center and the cyclopropylmethyl ester group.

The cyclopropane ring, the smallest carbocycle, is far more than a simple saturated linker. Its strained three-membered ring structure results in C-C bonds with significant p-orbital character, leading to electronic properties that can mimic unsaturation while retaining a three-dimensional structure. In medicinal chemistry, the incorporation of a cyclopropane ring is a well-established strategy to:

-

Impose Conformational Rigidity: By locking rotatable bonds, the cyclopropyl group reduces the conformational flexibility of a molecule. This can lead to a more favorable entropy of binding to a biological target, resulting in enhanced potency.[1]

-

Increase Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing metabolically labile groups (e.g., isopropyl or gem-dimethyl groups) with a cyclopropyl moiety can significantly improve a drug candidate's pharmacokinetic profile.[1]

-

Modulate Physicochemical Properties: The compact and lipophilic nature of the cyclopropyl group can be used to fine-tune properties such as solubility and membrane permeability.

When combined with a chiral amino acid framework, the cyclopropyl group provides a powerful tool for creating peptidomimetics and small molecule inhibitors with precise three-dimensional orientations, essential for specific interactions with biological targets like enzymes and receptors.[3][4] Chiral amino acids containing cyclopropyl fragments are now considered crucial drug candidates for this reason.[5]

Synthesis of Cyclopropyl-Containing Amino Acid Derivatives

The synthesis of chiral cyclopropyl amino acid derivatives requires precise control over stereochemistry. A variety of methods have been developed, ranging from classical cyclopropanation reactions to modern transition-metal-catalyzed approaches.

Established Synthetic Strategies

Traditional methods for forming the cyclopropane ring, such as the Simmons-Smith reaction (using a carbenoid) and the Corey-Chaykovsky reaction (using sulfur ylides), are frequently employed in the synthesis of cyclopropyl-containing molecules.[6][7] Another robust approach involves the cyclodialkylation of nucleophilic glycine equivalents or malonic acid derivatives.[8]

Modern Enantioselective Methodologies

Recent advances have focused on transition-metal catalysis to achieve high enantioselectivity. One notable example is the cobalt-catalyzed asymmetric reductive addition of cyclopropyl chlorides to α-iminoesters. This method provides efficient access to chiral α-tertiary amino acid derivatives bearing cyclopropyl fragments with excellent enantioselectivity and functional group tolerance.[5]

Experimental Protocol: Cobalt-Catalyzed Enantioselective Synthesis[5]

This protocol describes the synthesis of a chiral α-cyclopropane amino acid derivative, illustrating a modern approach to this class of compounds.

Step 1: Preparation of the Reaction Mixture

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CoI₂ (10 mol%) and the specified chiral ligand (12 mol%).

-

Add the α-iminoester substrate (1.0 equivalent) and the cyclopropyl chloride reagent (1.5 equivalents).

-

Add indium powder (In, 2.0 equivalents) as the reductant.

Step 2: Reaction Execution

-

Add anhydrous acetonitrile (MeCN, to 0.2 M concentration) and the corresponding alcohol (R²OH, 1.0 equivalent) via syringe.

-

Seal the tube and place it in a preheated oil bath at 50 °C.

-

Stir the reaction mixture for 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chiral amino ester.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The cobalt catalyst and the organometallic intermediates are sensitive to oxygen and moisture, necessitating an inert atmosphere to prevent catalyst deactivation and side reactions.

-

Indium Reductant: Indium is a mild and effective single-electron transfer agent used to reduce the Co(II) precatalyst to its active Co(I) state, initiating the catalytic cycle.

-

Chiral Ligand: The enantioselectivity of the reaction is dictated by the chiral ligand, which coordinates to the cobalt center and creates a chiral environment for the bond-forming step.

-

Alcohol Additive: The alcohol serves as a proton source to quench an intermediate in the catalytic cycle, regenerating the active catalyst.

Visualization: Synthetic Workflow

Caption: Workflow for Cobalt-Catalyzed Enantioselective Synthesis.

Biological Activities and Therapeutic Potential

The unique structural features of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate derivatives make them attractive scaffolds for a wide range of biological targets. Their development is guided by the principles of Structure-Activity Relationship (SAR) studies, which aim to identify the specific structural features of a molecule that correlate with its biological activity.[9]

Antiviral Applications

The cyclopropyl group is a key component in several compounds with demonstrated antiviral activity.[3] For instance, novel cyclopropyl nucleosides have been synthesized and evaluated against various viruses, including Herpesvirus and HIV-1.[6]

A particularly powerful strategy in antiviral drug design is the use of amino acid ester prodrugs to improve the oral bioavailability of nucleoside and nucleotide analogs.[10] The parent compound, being a valine ester, is analogous to the promoiety used in blockbuster drugs like valacyclovir and valganciclovir. This suggests that derivatives of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate could be developed as prodrugs of potent antiviral agents, where the ester is cleaved in vivo by esterases to release the active drug.

Anticancer Applications

The cyclopropyl moiety has been successfully incorporated into potent anticancer agents. A notable example is the class of 2-cyclopropylindoloquinones, which act as bioreductively activated antitumor agents.[11] The presence of the cyclopropyl group was found to be significantly more effective than a corresponding isopropyl group, suggesting a potential mechanism involving radical ring-opening of the strained cyclopropane, contributing to cytotoxicity.[11] Furthermore, various amino acid and peptide derivatives have shown promise as anticancer agents, acting as carriers for cytotoxic moieties or possessing intrinsic activity.[12][13]

Neurological Applications

Conformationally constrained amino acids are valuable probes for studying neurotransmitter receptors. Cyclopropane-containing amino acid analogs have been synthesized and evaluated as ligands for glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and AMPA receptors.[14][15] For example, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were developed as competitive NMDA receptor antagonists.[14] This highlights the potential for this scaffold in developing treatments for neurological and psychiatric disorders.

Data Summary: Biological Activities of Related Cyclopropane Derivatives

| Derivative Class | Biological Target/Activity | Key Findings | Reference(s) |

| Cyclopropyl Nucleosides | Antiviral (Herpes, HIV-1) | Showed significant activity against several viruses in vitro. | [6] |

| 2-Cyclopropylindoloquinones | Anticancer (Hypoxic Cells) | Cyclopropyl group enhanced cytotoxicity, possibly via radical mechanisms. | [11] |

| Methano-AP5 Analogues | NMDA Receptor Antagonism | Acted as selective antagonists of the NMDA glutamate receptor. | [14] |

| 1-Aminocyclopropanecarboxylic Acid | NMDA Receptor Ligand | Serves as a ligand for NMDA receptors. | [8] |

| General Cyclopropyl Scaffolds | Kinase Inhibition (MET, VEGFR-2) | Broad applicability in inhibiting key enzymes in signaling pathways. | [7] |

Case Study: A Workflow for Lead Compound Development

This section outlines a hypothetical workflow for leveraging the cyclopropylmethyl (2S)-2-amino-3-methylbutanoate scaffold to develop a lead compound against a viral protease, a common target in antiviral therapy.

Workflow for Lead Development

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate|CAS 1234492-02-4 [benchchem.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 10. benthamscience.com [benthamscience.com]

- 11. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

- 13. New derivatives of CNC-amino acids and -oligopeptides: Experimental antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note and Protocol for the Synthesis of Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Amino Acid Esters

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a chiral amino acid ester derived from the naturally occurring amino acid L-valine. Amino acid esters are crucial building blocks in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The incorporation of non-proteinogenic moieties, such as the cyclopropylmethyl group, can impart unique conformational constraints and metabolic stability to peptide-based therapeutics. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can influence the lipophilicity and binding affinity of a molecule.

This document provides a detailed protocol for the synthesis of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate from L-valine. The chosen synthetic route is the robust and widely applicable thionyl chloride-mediated esterification. This method is advantageous as it proceeds under relatively mild conditions and typically affords high yields of the desired product as its hydrochloride salt, which is often a stable, crystalline solid that is convenient for storage and handling. An alternative approach, the Fischer-Speier esterification, is also discussed.

Chemicals and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| L-Valine | C₅H₁₁NO₂ | 117.15 | 72-18-4 | Sigma-Aldrich |

| Cyclopropylmethanol | C₄H₈O | 72.11 | 2516-33-8 | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Sigma-Aldrich |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |

Apparatus

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

pH paper or pH meter

Reaction Scheme and Workflow

The synthesis proceeds in two main stages: the esterification of L-valine with cyclopropylmethanol, followed by an aqueous workup to isolate the free base form of the product.

Caption: Workflow for the synthesis of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate.

Detailed Experimental Protocol

Part 1: Esterification of L-Valine

-

Preparation of the Reagent Solution: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 80 mL of cyclopropylmethanol. Cool the flask in an ice bath to 0 °C.

-

Addition of Thionyl Chloride: Slowly add 8.8 mL (1.2 equivalents) of thionyl chloride to the stirred cyclopropylmethanol via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Expert Insight: The slow, cooled addition of thionyl chloride to the alcohol is crucial. This exothermic reaction forms the reactive intermediate, an alkyl chlorosulfite, and anhydrous HCl in situ. Adding the thionyl chloride too quickly can lead to a dangerous increase in temperature and pressure. The in situ generation of HCl is a key advantage of this method, as it avoids the use of corrosive HCl gas.[1][2]

-

-

Addition of L-Valine: Once the addition of thionyl chloride is complete, add 11.7 g (1 equivalent) of L-valine to the reaction mixture in one portion.

-

Reaction Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (L-valine) is no longer visible.

-

Causality: Refluxing the reaction mixture provides the necessary activation energy for the esterification to proceed to completion. The amino group of L-valine is protonated by the generated HCl, protecting it from side reactions and increasing the solubility of the amino acid in the alcohol.

-

Part 2: Workup and Purification

-

Removal of Excess Reagents: After the reaction is complete, cool the mixture to room temperature. Remove the excess cyclopropylmethanol and any remaining thionyl chloride using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, cautiously add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture until the effervescence ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

-

Trustworthiness: This step neutralizes the excess HCl and deprotonates the amino group of the ester, converting the hydrochloride salt to the free base, which is more soluble in organic solvents.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Final Purification (Optional): If further purification is required, the product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Alternative Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and viable alternative for this synthesis.[3][4][5][6]

-

In a round-bottom flask, suspend L-valine (1 equivalent) in a large excess of cyclopropylmethanol (acting as both reagent and solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equivalents).

-

Heat the mixture to reflux for an extended period (12-24 hours), often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.[5]

-

The workup procedure is similar to the thionyl chloride method, involving neutralization with a base and extraction.

Justification for Primary Protocol Choice: The thionyl chloride method is generally faster and often results in higher yields for amino acid esterifications compared to the equilibrium-limited Fischer esterification.[7]

Expected Results and Characterization

The final product, cyclopropylmethyl (2S)-2-amino-3-methylbutanoate, is expected to be a colorless to pale yellow oil.

Expected Yield: 75-85%

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic peaks for the cyclopropylmethyl and valine moieties. The chemical shifts will be similar to those of L-valine methyl or ethyl esters, with the key difference being the signals for the cyclopropylmethyl group.[8][9][10][11]

-

δ ~4.0-4.2 ppm (d, 2H, -OCH₂-)

-

δ ~3.2-3.4 ppm (d, 1H, α-CH)

-

δ ~1.9-2.1 ppm (m, 1H, β-CH)

-

δ ~1.5-1.7 ppm (br s, 2H, -NH₂)

-

δ ~1.0-1.2 ppm (m, 1H, cyclopropyl-CH)

-

δ ~0.9-1.0 ppm (d, 6H, -CH(CH₃)₂)

-

δ ~0.5-0.6 ppm (m, 2H, cyclopropyl-CH₂)

-

δ ~0.2-0.3 ppm (m, 2H, cyclopropyl-CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~175 ppm (C=O)

-

δ ~70 ppm (-OCH₂)

-

δ ~60 ppm (α-C)

-

δ ~30 ppm (β-C)

-

δ ~18-19 ppm (-CH(CH₃)₂)

-

δ ~10 ppm (cyclopropyl-CH)

-

δ ~3 ppm (cyclopropyl-CH₂)

-

-

Mass Spectrometry (ESI-MS): m/z calculated for C₉H₁₇NO₂ [M+H]⁺: 172.13.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

The reaction generates HCl gas, which is corrosive. Ensure the reaction setup is properly vented or equipped with a gas trap.

-

Cyclopropylmethanol and diethyl ether are flammable. Keep them away from ignition sources.

References

-

Comparison of ¹H NMR spectra for hydrochloride l-valine ethyl ester... ResearchGate. Available at: [Link]

-

l-Valine, ethyl ester | C7H15NO2 | CID 87182. PubChem. Available at: [Link]

-

BMRB entry bmse000052 - L-Valine. Biological Magnetic Resonance Bank. Available at: [Link]

-

L-Valine, ethyl ester - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

L-Valine ethyl ester hydrochloride - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

NMR: l-valine methyl ester. The Pherobase. Available at: [Link]

-

Preparation method of L-valine methyl ester hydrochloride. Eureka | Patsnap. Available at: [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug. PMC. Available at: [Link]

-

Valine methyl ester | C6H13NO2 | CID 94285. PubChem. Available at: [Link]

-

Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

-

Fischer Esterification. University of Missouri–St. Louis. Available at: [Link]

-

Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. Available at: [Link]

- Preparation method of L-valine methyl ester hydrochloride. Google Patents.

-

Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

Fischer Esterification. Chemistry Steps. Available at: [Link]

-

A convenient synthesis of amino acid methyl esters. NCBI. Available at: [Link]

- Method for producing amino acid ester hydrochloride. Google Patents.

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

- Process for the preparation of cyclopropylmethanol. Google Patents.

-

Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Wiley Online Library. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

-

Synthesis of L-valine methyl ester. PrepChem.com. Available at: [Link]

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Data. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

-

Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of amino acid methyl esters. Google Patents.

-

Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. American Chemical Society. Available at: [Link]

-

Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Available at: [Link]

-

Esterification of Glycine. Chemistry Stack Exchange. Available at: [Link]

-

Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. Available at: [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

- Method for preparing amino acid esters. Google Patents.

-

Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. Available at: [Link]

-

JAIST Repository. Japan Advanced Institute of Science and Technology. Available at: [Link]

-

Isolation and Structure Elucidation of Novel Mycosporine-like Amino Acids from the Two Intertidal Red Macroalgae Bostrychia scorpioides and Catenella caespitosa. MDPI. Available at: [Link]

Sources

- 1. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Valine, ethyl ester [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

Procedure for enzymatic hydrolysis of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate

This Application Note provides a comprehensive technical guide for the enzymatic hydrolysis of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate (also known as L-Valine cyclopropylmethyl ester ).

This protocol is designed for researchers in prodrug development (simulating plasma activation) and synthetic chemistry (mild deprotection strategies).

Introduction & Scientific Context

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is the ester conjugate of L-Valine and Cyclopropylmethanol . In drug development, L-valine esterification is a proven "promoiety" strategy to target the PEPT1 transporter , significantly enhancing the oral bioavailability of polar drugs (e.g., Valacyclovir, Valganciclovir, and Valcyclopropavir).

Once absorbed, the ester must be hydrolyzed to release the active payload (or in this specific synthetic context, the free amino acid and the alcohol). Chemical hydrolysis (high pH) often leads to racemization or the formation of diketopiperazines (DKP) . Enzymatic hydrolysis offers a mild, stereochemically preserved alternative.

Core Objectives

-

Prodrug Activation: Simulate in vivo cleavage by plasma esterases.

-

Synthetic Deprotection: Cleave the ester protecting group under neutral conditions to avoid side reactions.

-

Kinetic Resolution: If starting with a racemate, isolate the (2S)-enantiomer (L-Valine) selectively.

Mechanistic Insight

The hydrolysis is catalyzed by Serine Hydrolases (Esterases or Lipases). The mechanism involves a catalytic triad (Ser-His-Asp/Glu) that performs a nucleophilic attack on the ester carbonyl.

Reaction Pathway Diagram

Figure 1: Catalytic cycle of serine hydrolase mediated cleavage of L-valine cyclopropylmethyl ester.

Materials & Equipment

Reagents

-

Substrate: Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate (purity >98%).

-

Enzymes (Screening Set):

-

PLE (Porcine Liver Esterase): Best for mimicking plasma hydrolysis.

-

CAL-B (Candida antarctica Lipase B): Immobilized (e.g., Novozym 435) for synthetic scale-up.

-

Proteinase K: Useful for specific amino acid ester cleavage.

-

-